ACID

Beschreibung

Eigenschaften

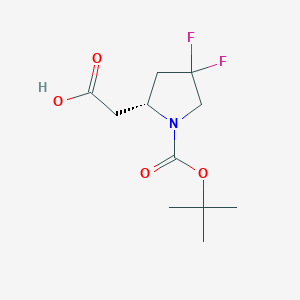

IUPAC Name |

2-[(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUHHGKTSJCZQO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of o-Chlorobenzoic Acid and 2,3-Dimethylaniline

In dimethylformamide (DMF), o-chlorobenzoic acid reacts with 2,3-dimethylaniline in a 1:2–3 molar ratio, catalyzed by anhydrous cupric sulfate at 120–130°C. Sodium carbonate acts as an acid-binding agent, neutralizing HCl byproducts and driving the reaction to completion. The crude product is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Solvent-Based Purification and Bleaching

The crude mefenamic acid is dissolved in hot acetone and treated with activated charcoal to adsorb colored impurities. Recrystallization from a 1:1 ethanol-water mixture yields a high-purity product (>99.5%) with a melting point of 230–232°C, consistent with pharmacopeial standards.

Table 2: Optimization of Mefenamic Acid Synthesis

| Parameter | Optimal Value | Purity | Reference |

|---|---|---|---|

| Molar Ratio (Acid:Amine) | 1:2.5 | 98.7% | |

| Catalyst Loading | 0.1 mol% CuSO₄ | 99.2% | |

| Recrystallization Solvent | Ethanol-Water (1:1) | 99.5% |

Ester Hydrolysis as a Precursor to Carboxylic Acid Synthesis

Ester hydrolysis remains a cornerstone of carboxylic acid production, particularly in educational and industrial settings.

Esterification of Alcohols and Carboxylic Acids

In a representative laboratory procedure, 20 drops of alcohol (e.g., methanol) are combined with a stoichiometric equivalent of carboxylic acid (e.g., acetic acid) in a test tube. Concentrated sulfuric acid (1–2 drops) catalyzes the reaction at 60–70°C in a water bath, producing the corresponding ester (e.g., methyl acetate) within 1–2 hours.

Acid-Catalyzed Hydrolysis

The ester is refluxed with aqueous HCl (6 M) to hydrolyze the ester bond, yielding the parent carboxylic acid. For example, methyl acetate hydrolysis produces acetic acid, isolated via distillation or solvent extraction.

Extraction and Purification of Acidic Compounds from Complex Matrices

Environmental and biological samples require robust extraction protocols to isolate acids from interferents.

Liquid-Liquid Extraction (LLE) for Acid-Base Fractionation

In EPA Method 625, aqueous samples are adjusted to pH >11 with NaOH and serially extracted with methylene chloride to remove base/neutral compounds. Subsequent acidification to pH <2 with H₂SO₄ enables extraction of acidic species into methylene chloride, with drying over anhydrous Na₂SO₄ and concentration via Kuderna-Danish apparatus.

Derivatization for Gas Chromatography Analysis

Carboxylic acids are methylated with diazomethane to form volatile esters, compatible with GC/MS analysis. Calibration standards spiked with deuterated internal standards (e.g., d₃-acetic acid) ensure quantification accuracy.

Table 3: GC/MS Parameters for Acid Analysis

Analyse Chemischer Reaktionen

Types of Reactions

2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Acids are extensively utilized in industrial processes, with sulfuric acid being one of the most significant. Below is a table summarizing key acids and their industrial applications:

| Acid | Application | Industry |

|---|---|---|

| Sulfuric Acid | Production of fertilizers, detergents, pharmaceuticals | Chemical Manufacturing |

| Hydrochloric Acid | Metal cleaning, pH regulation | Metal Processing |

| Nitric Acid | Production of explosives and fertilizers | Chemical Manufacturing |

| Acetic Acid | Production of cellulose plastics, food preservation | Food & Beverage |

| Citric Acid | Flavoring agent, preservative | Food & Beverage |

Food and Beverage Industry

In the food industry, acids serve as preservatives and flavor enhancers. For instance:

- Citric Acid : Commonly used in soft drinks for its tangy flavor and as a preservative.

- Lactic Acid : Used in dairy products and fermented foods to enhance flavor and shelf-life.

These acids help maintain product quality by inhibiting microbial growth and enhancing taste profiles .

Pharmaceutical Applications

Acids are crucial in pharmaceutical research and drug formulation. They participate in:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Many drugs are synthesized using various acids as reactants.

- Diagnostic Tests : Acids play a role in assays like ELISA (Enzyme-Linked Immunosorbent Assay), which rely on acid-base reactions to detect specific antibodies or antigens .

Case Study: Tumor Behavior and Acidity

Recent research from MIT has shown that the acidic environment within tumors influences their aggressiveness. The study utilized a probe to map acidic regions in breast tumors, revealing that acidity promotes invasive behavior by altering gene expression related to metastasis . This highlights the potential for therapeutic strategies targeting tumor acidity to inhibit cancer progression.

Environmental Control

Acids are employed in environmental applications, particularly in water treatment processes. They help adjust pH levels and remove impurities, ensuring safe drinking water. For example:

- Sulfuric Acid : Used to neutralize alkaline waters.

- Hydrochloric Acid : Employed for pH adjustment in wastewater treatment facilities .

Laboratory Analysis

In analytical chemistry, acids are essential for sample preparation and chemical analysis techniques. They are used in:

- Atomic Absorption Spectroscopy : For determining metal concentrations.

- Inductively Coupled Plasma Mass Spectrometry : For analyzing trace elements.

These techniques rely on acids to dissolve samples or create necessary chemical environments for accurate measurements .

Cosmetic Applications

Hydroxy acids have gained popularity in cosmetic formulations due to their skin benefits. They are used to treat various skin conditions:

- Glycolic Acid : Commonly found in anti-aging products.

- Lactic Acid : Used for its moisturizing properties and effectiveness against acne.

These acids promote skin exfoliation and improve skin texture .

Wirkmechanismus

The mechanism of action of 2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The difluoro substituents may enhance the compound’s binding affinity or stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzoic Acid (BA)

BA (C₇H₆O₂), lacking the hydroxyl group of SA, demonstrates narrower fluorescence emission peaks (FWHM ≈ 30 nm vs. SA’s 50 nm) due to reduced conjugation. While both acids share antimicrobial properties, BA’s lower solubility in polar solvents (0.34 g/100 mL vs. SA’s 1.8 g/100 mL at 20°C) limits its pharmaceutical applications .

Ferulic Acid (FA)

FA (C₁₀H₁₀O₄) features an additional methoxy group on the benzene ring, enhancing its antioxidant capacity (IC₅₀ ≈ 12 μM vs. SA’s 45 μM in DPPH assays). However, FA’s extended conjugation system results in redshifted absorbance (λₐᵦₛ ≈ 320 nm) and broader fluorescence emission (λₑₘ ≈ 450–500 nm) compared to SA .

p-Cresol

It exhibits sharp absorbance (λₐᵦₛ ≈ 280 nm) and emission peaks (λₑₘ ≈ 300 nm) due to minimal conjugation, contrasting with SA’s broader spectral profile .

Functional Comparison with Phthalate Derivatives

Phthalate esters, such as benzenedicarboxylic acid butyl-2-ethylhexyl ester, are functionally analogous to SA in chromatographic applications. However, their nonpolar structures yield higher retention times in reverse-phase HPLC (e.g., 18.2 min vs. SA’s 6.5 min on a C18 column) and lower fluorescence quantum yields (Φ ≈ 0.1 vs. SA’s 0.4) .

Data Tables

Table 1: Photophysical Properties of SA and Analogues

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | FWHM (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Salicylic Acid | 210–330 | 400–450 | 50 | 0.40 |

| Benzoic Acid | 200–280 | 300–350 | 30 | 0.05 |

| Ferulic Acid | 290–350 | 450–500 | 55 | 0.35 |

| p-Cresol | 270–290 | 290–310 | 20 | 0.10 |

Data derived from fluorescence spectroscopy .

Table 2: Chromatographic Behavior

| Compound | Retention Time (min) | LogP |

|---|---|---|

| Salicylic Acid | 6.5 | 2.26 |

| Benzenedicarboxylic Acid Ester | 18.2 | 5.81 |

HPLC conditions: C18 column, acetonitrile/water gradient .

Key Research Findings

Conjugation and Fluorescence : Extended π-conjugation in SA and FA correlates with broader emission peaks and higher quantum yields compared to BA or p-cresol .

Chromatographic Polarity: SA’s polar functional groups reduce retention times in HPLC, making it distinct from nonpolar phthalate derivatives .

Bioactivity : SA’s ortho-substituted hydroxyl group enhances its acidity (pKa ≈ 2.98) and chelation capacity, outperforming BA in antimicrobial efficacy .

Biologische Aktivität

The term "ACID" encompasses a variety of organic and inorganic compounds, each with distinct biological activities. This article focuses on the biological activities of several notable acids, particularly chlorogenic acid, glycyrrhetinic acid, and dehydroabietic acid. These compounds have been studied extensively for their therapeutic potential in various medical conditions.

1. Chlorogenic Acid (CGA)

Overview

Chlorogenic acid is a polyphenolic compound found in coffee and various fruits and vegetables. It is recognized for its antioxidant properties and potential health benefits.

Biological Activities

- Antioxidant Effects : CGA promotes the expression of antioxidant enzymes through the Keap1-Nrf2 signaling pathway, reducing oxidative stress in cells. Studies show that CGA decreases malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and catalase (CAT) activities, which are crucial for cellular protection against oxidative damage .

- Neuroprotective Effects : In models of cerebral ischemia/reperfusion injury, CGA has been shown to mitigate neuronal damage by activating protective signaling pathways .

- Liver and Kidney Protection : Research indicates that CGA may offer protective effects against liver and kidney damage induced by various toxins .

Case Study

In a study involving rats subjected to oxidative stress, administration of CGA significantly improved survival rates and reduced markers of cellular damage, highlighting its therapeutic potential in conditions characterized by oxidative stress.

2. Glycyrrhetinic Acid

Overview

Glycyrrhetinic acid is derived from licorice root and has been studied for its diverse biological activities.

Biological Activities

- Anti-inflammatory Properties : Glycyrrhetinic acid exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antiviral Activity : Research has demonstrated its effectiveness against various viral infections, suggesting its potential as an antiviral agent .

- Anticancer Potential : Glycyrrhetinic acid derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .

Research Findings

Recent studies have focused on modifying the chemical structure of glycyrrhetinic acid to enhance its pharmacokinetic properties and biological activity. These modifications have led to the discovery of novel derivatives with improved efficacy against diseases such as cancer and diabetes .

3. Dehydroabietic Acid

Overview

Dehydroabietic acid is a natural compound derived from pine resin, known for its broad spectrum of biological activities.

Biological Activities

- Antitumor Activity : This compound has shown significant anticancer effects against various tumor cell lines. For instance, it induces apoptosis in gastric cancer cells and has been explored as a therapeutic agent for pancreatic cancer .

- Antibacterial Properties : Dehydroabietic acid exhibits antibacterial activity against several pathogens, making it a potential candidate for developing new antibiotics .

| Biological Activity | Compound | Mechanism |

|---|---|---|

| Antioxidant | Chlorogenic Acid | Activates Nrf2 signaling pathway |

| Anti-inflammatory | Glycyrrhetinic Acid | Inhibits pro-inflammatory cytokines |

| Antitumor | Dehydroabietic Acid | Induces apoptosis in cancer cells |

Q & A

Q. What systematic approaches identify research gaps in acid-related environmental remediation studies?

- Answer: Conduct bibliometric analyses using tools like VOSviewer to map keyword clusters. Prioritize understudied areas (e.g., acid recovery from industrial waste) and assess feasibility via pilot-scale experiments .

Methodological Guidelines from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.